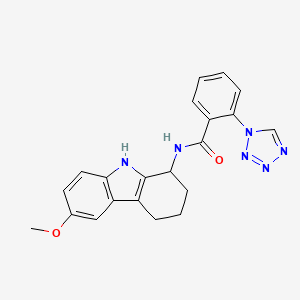![molecular formula C25H27NO7 B14936284 trans-4-[({[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B14936284.png)
trans-4-[({[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is a complex organic compound that belongs to the class of benzo[c]chromenes This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a benzo[c]chromene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID typically involves a multi-step process. One common method starts with the preparation of the benzo[c]chromene core through a Diels-Alder reaction followed by oxidative aromatization . The methoxy and methyl groups are introduced through subsequent alkylation reactions. The final step involves the coupling of the benzo[c]chromene derivative with cyclohexane-1-carboxylic acid using amide bond formation techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-{[2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ketone group in the benzo[c]chromene core can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted benzo[c]chromene derivatives .
Applications De Recherche Scientifique
4-{[2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-{[2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets. The benzo[c]chromene core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit specific enzymes involved in cellular processes, thereby exerting its biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Coumarins: Similar in structure but lack the cyclohexane-1-carboxylic acid moiety.
Flavonoids: Share the benzo[c]chromene core but have different functional groups attached.
Quinolones: Have a similar heterocyclic structure but differ in the type and position of substituents.
Uniqueness
4-{[2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)ACETAMIDO]METHYL}CYCLOHEXANE-1-CARBOXYLIC ACID is unique due to its specific combination of functional groups and its potential for diverse applications in various fields of research .
Propriétés
Formule moléculaire |
C25H27NO7 |
|---|---|
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
4-[[[2-(8-methoxy-4-methyl-6-oxobenzo[c]chromen-3-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H27NO7/c1-14-21(32-13-22(27)26-12-15-3-5-16(6-4-15)24(28)29)10-9-19-18-8-7-17(31-2)11-20(18)25(30)33-23(14)19/h7-11,15-16H,3-6,12-13H2,1-2H3,(H,26,27)(H,28,29) |
Clé InChI |
LEDSOKMXRZMUEW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OCC(=O)NCC4CCC(CC4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-oxo-N-{2-[1-(propan-2-yl)-1H-benzimidazol-2-yl]ethyl}-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14936206.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide](/img/structure/B14936210.png)

![[4-(4-methoxyphenyl)piperazin-1-yl]{4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}methanone](/img/structure/B14936214.png)
![methyl N-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}-L-isoleucinate](/img/structure/B14936234.png)
![1-(3,5-dichlorophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B14936236.png)
![N-(5-(1H-benzo[d]imidazol-2-yl)pentyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide](/img/structure/B14936244.png)
![N-cycloheptyl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B14936248.png)
![N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B14936256.png)
methanone](/img/structure/B14936260.png)
![7-chloro-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B14936263.png)
![(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B14936268.png)

![5-oxo-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]-1-(3,4,5-trifluorophenyl)pyrrolidine-3-carboxamide](/img/structure/B14936294.png)
